molecular formula C23H25N3O5 B14934553 N-(4-acetamidophenyl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide

N-(4-acetamidophenyl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide

Cat. No.: B14934553
M. Wt: 423.5 g/mol
InChI Key: LYFYAERHZGITKZ-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that features a benzazepine core structure. Compounds with benzazepine structures are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE likely involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. Typical synthetic routes may involve:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetamidophenyl and dimethoxy groups through substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE could have various applications in scientific research, including:

    Chemistry: As a model compound for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential therapeutic applications, particularly in neuropharmacology.

    Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Receptors: Interaction with specific receptors in the central nervous system.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Other compounds with similar core structures.

    Acetamidophenyl Derivatives: Compounds with similar functional groups.

Uniqueness

N-(4-ACETAMIDOPHENYL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE may have unique properties due to the specific arrangement of its functional groups, which could result in distinct pharmacological or chemical behavior.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide

InChI

InChI=1S/C23H25N3O5/c1-15(27)24-18-4-6-19(7-5-18)25-22(28)9-11-26-10-8-16-12-20(30-2)21(31-3)13-17(16)14-23(26)29/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

LYFYAERHZGITKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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